molecular formula C18H27NO3 B4928063 Ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate

Ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate

Cat. No.: B4928063
M. Wt: 305.4 g/mol
InChI Key: KBZRUJSGDUTFMQ-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the alkylation of piperidine with 4-methoxy-2,3-dimethylbenzyl chloride, followed by esterification with ethyl chloroformate. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation and esterification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 1-[(4-hydroxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate.

    Reduction: Ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(4-methoxyphenyl)methyl]piperidine-3-carboxylate
  • Ethyl 1-[(4-methylphenyl)methyl]piperidine-3-carboxylate
  • Ethyl 1-[(4-hydroxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate

Uniqueness

Ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

IUPAC Name

ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-5-22-18(20)16-7-6-10-19(12-16)11-15-8-9-17(21-4)14(3)13(15)2/h8-9,16H,5-7,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZRUJSGDUTFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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